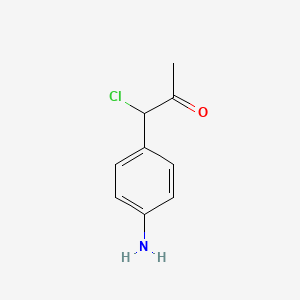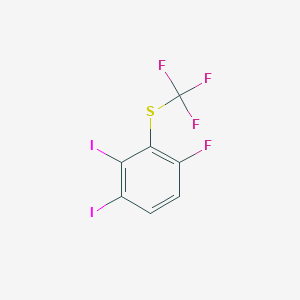![molecular formula C15H19ClN4O B14048122 2-[5-(3-chlorophenyl)-1H-1,2,3,4-tetrazol-1-yl]-1-cyclohexylethan-1-ol](/img/structure/B14048122.png)
2-[5-(3-chlorophenyl)-1H-1,2,3,4-tetrazol-1-yl]-1-cyclohexylethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-(3-Chlorophenyl)-1H-tetrazol-1-yl)-1-cyclohexylethanol is a complex organic compound that features a tetrazole ring, a chlorophenyl group, and a cyclohexylethanol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-(3-Chlorophenyl)-1H-tetrazol-1-yl)-1-cyclohexylethanol typically involves multiple steps, starting with the preparation of the tetrazole ring. One common method is the cycloaddition reaction between an azide and a nitrile . The chlorophenyl group can be introduced through a substitution reaction, where a suitable chlorinated aromatic compound reacts with the tetrazole intermediate . The final step involves the addition of the cyclohexylethanol moiety, which can be achieved through a nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Catalysts and solvents are often used to enhance the reaction rate and selectivity .
Analyse Des Réactions Chimiques
Types of Reactions
2-(5-(3-Chlorophenyl)-1H-tetrazol-1-yl)-1-cyclohexylethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the chlorophenyl group or to convert the tetrazole ring into a different functional group.
Substitution: The chlorophenyl group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield cyclohexanone derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring .
Applications De Recherche Scientifique
2-(5-(3-Chlorophenyl)-1H-tetrazol-1-yl)-1-cyclohexylethanol has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used to study the effects of tetrazole derivatives on biological systems.
Industry: It can be used in the production of materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of 2-(5-(3-Chlorophenyl)-1H-tetrazol-1-yl)-1-cyclohexylethanol involves its interaction with molecular targets such as enzymes or receptors. The tetrazole ring can mimic the structure of certain biological molecules, allowing it to bind to specific sites and modulate their activity. This can lead to various effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(3-Chlorophenyl)-4-hexyl-2,4-dihydro-3H-1,2,4-triazole-3-thione: This compound also features a chlorophenyl group and has been studied for its anticonvulsant properties.
2-(3´-pyridyl)-5-phenyloxazole: Another heterocyclic compound with potential biological activity.
Uniqueness
2-(5-(3-Chlorophenyl)-1H-tetrazol-1-yl)-1-cyclohexylethanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the tetrazole ring, in particular, allows for unique interactions with biological targets, making it a valuable compound for research and development .
Propriétés
Formule moléculaire |
C15H19ClN4O |
|---|---|
Poids moléculaire |
306.79 g/mol |
Nom IUPAC |
2-[5-(3-chlorophenyl)tetrazol-1-yl]-1-cyclohexylethanol |
InChI |
InChI=1S/C15H19ClN4O/c16-13-8-4-7-12(9-13)15-17-18-19-20(15)10-14(21)11-5-2-1-3-6-11/h4,7-9,11,14,21H,1-3,5-6,10H2 |
Clé InChI |
YPKLVGMUGYEPBA-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)C(CN2C(=NN=N2)C3=CC(=CC=C3)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



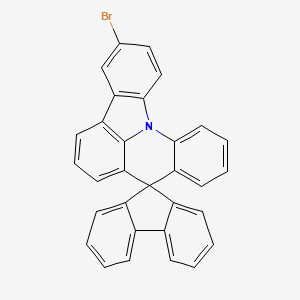
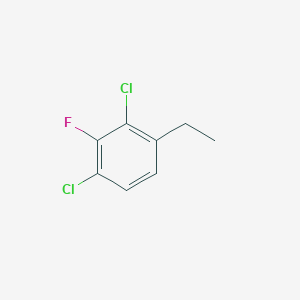
![4-{4-Fluoro-3-[(4-methoxy-1-piperidinyl)carbonyl]benzyl}-1(2H)-phthalazinone](/img/structure/B14048053.png)
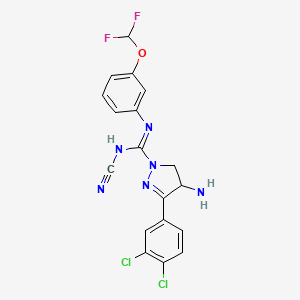
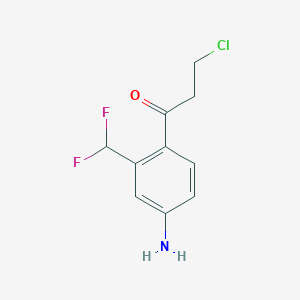


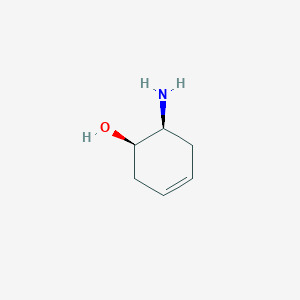
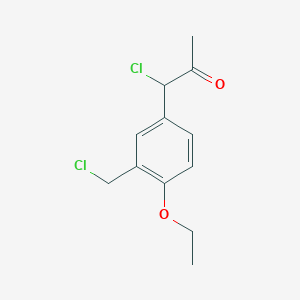

![Methyl 2-((1R,3R,3''R,5R,5'R,7R)-dispiro[adamantane-2,3'-[1,2,4]trioxolane-5',1''-cyclohexan]-3''-YL)acetate](/img/structure/B14048123.png)
